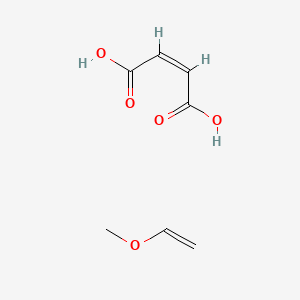

2-Butenedioic acid (2Z)-, polymer with methoxyethene

Vue d'ensemble

Description

“2-Butenedioic acid (2Z)-, polymer with methoxyethene” is a polymer that is commonly used in various fields such as medical research, environmental research, and industrial research. It is used as an inert ingredient in a pesticide chemical formulation . It is also used in denture adhesive base, controlled-release coating, enteric coating, ostomy adhesive, transdermal patch, toothpaste, mouthwash, and transdermal gel .

Synthesis Analysis

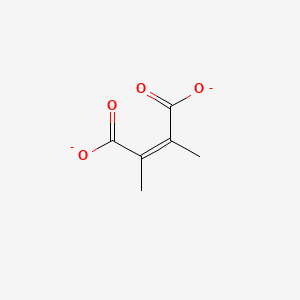

The synthesis of “2-Butenedioic acid (2Z)-, polymer with methoxyethene” involves complex chemical reactions. The polymer has a minimum number average molecular weight of 18,200 (in amu) and contains less than 2% oligomeric material below MW 500 and less than 5% oligomeric material below MW 1,000 .Molecular Structure Analysis

The molecular structure of “2-Butenedioic acid (2Z)-, polymer with methoxyethene” is complex due to its polymeric nature. The molecular formula is C7H10O5 and the molecular weight is 174.152 .Chemical Reactions Analysis

The chemical reactions involving “2-Butenedioic acid (2Z)-, polymer with methoxyethene” are complex and depend on the conditions and reactants involved. The polymer is neither designed nor can it be reasonably anticipated to substantially degrade, decompose, or depolymerize .Applications De Recherche Scientifique

Polymer Chemistry and Applications

a. Drug Delivery Systems:- Researchers have explored using this polymer to encapsulate and release drugs in a controlled manner .

Materials Science and Nanotechnology

a. Nanoparticles and Nanocomposites:- The polymer’s properties can enhance mechanical strength, thermal stability, and barrier properties in nanomaterials .

Water Treatment and Environmental Applications

a. Water-Soluble Polymers: b. Scale Inhibition:- The polymer’s ability to inhibit scale formation (e.g., calcium carbonate) in water systems is valuable for preventing scaling in pipes and equipment .

Surface Modification and Coatings

a. Surface Functionalization: b. Anticorrosion Coatings:Safety and Hazards

The safety data sheet for “2-Butenedioic acid (2Z)-, polymer with methoxyethene” advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of inhalation, skin contact, eye contact, or ingestion, it is advised to seek medical attention . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;methoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.C3H6O/c5-3(6)1-2-4(7)8;1-3-4-2/h1-2H,(H,5,6)(H,7,8);3H,1H2,2H3/b2-1-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEHWCIYDICHCG-ODZAUARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC=C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111263-13-9, 25153-40-6 | |

| Record name | Maleic acid-methyl vinyl ether alternating copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111263-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic acid-methyl vinyl ether copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25153-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-but-2-enedioic acid;methoxyethene | |

CAS RN |

25153-40-6 | |

| Record name | Methyl vinyl ether and maleic acid copolymer (low molecular weight) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025153406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, polymer with methoxyethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, polymer with methoxyethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of PMVEMA?

A1: PMVEMA doesn't have a single defined molecular formula or weight as it's a polymer with varying chain lengths. Its structure is represented by a repeating unit derived from methyl vinyl ether and maleic acid.

Q2: How is PMVEMA typically characterized?

A2: Common techniques include NMR [, , ], FTIR [, , , , , ], and XPS [, , ] to analyze its structure, composition, and functional groups.

Q3: What are the key features that make PMVEMA useful in material science?

A3: PMVEMA is hydrophilic, biocompatible [, , , , ], and its carboxylic acid groups offer versatile modification possibilities for various applications [, , , ].

Q4: How stable is PMVEMA under different conditions?

A4: PMVEMA exhibits good colloidal stability in aqueous solutions [, ]. Research shows PMVEMA-coated nanoparticles demonstrate long-term stability with minimal aggregation []. Further studies explore its stability in serum and in vivo environments [, ].

Q5: How is PMVEMA utilized in drug delivery systems?

A5: PMVEMA is explored in various drug delivery strategies. It's used as a coating material for nanoparticles to improve stability and biocompatibility [, ], a component in hydrogel systems for controlled drug release [, , , , ], and in microneedle fabrication for enhanced transdermal drug delivery [, , ].

Q6: Can PMVEMA be used to encapsulate cells?

A6: Yes, research demonstrates PMVEMA's potential as a material for cell encapsulation []. It's been investigated as a component in alginate-based capsules, displaying promising cell viability and biocompatibility [].

Q7: What is the significance of PMVEMA's biocompatibility in biomedical applications?

A7: Biocompatibility is crucial for minimizing adverse reactions and ensuring the long-term success of implants or drug delivery systems. PMVEMA's biocompatibility makes it suitable for applications involving direct contact with biological systems [, , , ].

Q8: Has PMVEMA been used in any in vivo studies for drug delivery?

A8: Yes, PMVEMA-based systems have been evaluated in vivo. For example, studies have explored PMVEMA-coated nanoparticles for tumor targeting and drug delivery in mice, demonstrating its potential for cancer treatment [].

Q9: What are the advantages of using PMVEMA in microneedle fabrication for drug delivery?

A9: PMVEMA-based microneedles offer minimally invasive transdermal drug delivery, potentially enhancing patient compliance [, , ]. Its biodegradability further minimizes the need for needle removal, improving patient comfort.

Q10: How does PMVEMA interact with metal surfaces?

A10: Studies utilizing ATR-FTIR and XPS reveal that PMVEMA forms carboxylate bonds with zinc surfaces [, ]. The nature of these interactions depends on the surface treatment of the metal.

Q11: Can PMVEMA be used to synthesize nanostructures?

A11: Yes, PMVEMA plays a role in the synthesis of various nanostructures. It's been used to create self-assembled polyaniline nanotubes [, ] and hollow nanospheres of polyaniline derivatives [, ].

Q12: How does the concentration of PMVEMA affect the formation of polyaniline nanostructures?

A12: Studies show that the concentration of PMVEMA influences the size and morphology of the resulting polyaniline nanostructures [, ]. Higher PMVEMA concentrations generally lead to smaller nanostructures.

Q13: Can you provide an example of PMVEMA's use in improving the performance of energy storage devices?

A13: PMVEMA has been successfully employed as a binder for silicon anodes in lithium-ion batteries []. Its strong binding affinity and ability to form a robust electrode structure significantly enhance the capacity, cycling stability, and rate capability of the silicon anode.

Q14: What makes PMVEMA a suitable material for developing biosensors?

A14: PMVEMA's ability to form stable complexes with biomolecules like DNA makes it suitable for biosensor development []. Its use in oligonucleotide sensors, where PMVEMA nanotubes with grafted DNA probes facilitate electrochemical detection, highlights its potential in this area [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B1233030.png)

![methyl 17-ethyl-5-[(12S,15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B1233037.png)